6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Sequential cross-coupling Chemoselectivity Palladium catalysis

6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a dihalogenated fused bicyclic heterocycle (C6H3BrIN3, MW 323.92) belonging to the pyrazolo[4,3-c]pyridine family. It features a bromine atom at the C6 position of the pyridine ring and an iodine atom at the C3 position of the pyrazole ring, providing two electronically and sterically distinct handles for sequential palladium-catalyzed cross-coupling reactions.

Molecular Formula C6H3BrIN3
Molecular Weight 323.919
CAS No. 1357945-49-3
Cat. No. B1149279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
CAS1357945-49-3
Molecular FormulaC6H3BrIN3
Molecular Weight323.919
Structural Identifiers
SMILESC1=C(N=CC2=C(NN=C21)I)Br
InChIInChI=1S/C6H3BrIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
InChIKeyCVXSIXKIMJVPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1357945-49-3): Core Structural Identity and Procurement Baseline


6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a dihalogenated fused bicyclic heterocycle (C6H3BrIN3, MW 323.92) belonging to the pyrazolo[4,3-c]pyridine family . It features a bromine atom at the C6 position of the pyridine ring and an iodine atom at the C3 position of the pyrazole ring, providing two electronically and sterically distinct handles for sequential palladium-catalyzed cross-coupling reactions . The compound is supplied as a solid under inert gas storage conditions (2–8 °C) and is offered through the Sigma-Aldrich AldrichCPR collection as a unique chemical building block for early discovery research . Its predicted physicochemical profile includes a calculated LogP of 2.33, a topological polar surface area of 41.6 Ų, and a predicted pKa of 8.47 ± 0.40 .

Why 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Cannot Be Casually Substituted with In-Class Analogs


The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged kinase inhibitor core, with the specific position and identity of halogen substituents dictating both synthetic accessibility and biological target engagement [1]. Regioisomeric variants such as 7-bromo-3-iodo-, 4-bromo-3-iodo-, and 6-chloro-3-iodo-pyrazolo[4,3-c]pyridine differ fundamentally in the electronic environment of the cross-coupling site, the angular geometry of exiting vectors after functionalization, and the resulting shape complementarity with kinase ATP-binding pockets [2]. The C6-bromo/C3-iodo pattern is uniquely positioned to exploit the intrinsic reactivity gradient between C–I and C–Br bonds toward Pd(0), enabling chemoselective sequential elaboration without protecting group manipulation—a capability that mono-halogenated or symmetrically dihalogenated analogs cannot replicate [3]. Substituting this specific isomer with a close analog risks altering the trajectory of elaborated substituents, compromising SAR continuity and invalidating prior optimization efforts [4].

Quantitative Differentiation Evidence for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Against Closest Analogs


C–I vs. C–Br Oxidative Addition Rate Differential Enables Predictable Sequential Cross-Coupling

In Pd(0)-catalyzed cross-coupling, the C–I bond at the pyrazole C3 position undergoes oxidative addition approximately 10²–10³ times faster than the C–Br bond at the pyridine C6 position, enabling chemoselective sequential functionalization without protecting group strategies [1]. This reactivity gradient is fundamentally absent in the mono-halogenated analog 6-bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1206973-12-7) and in the symmetrically dihalogenated 3,4-dibromo analog. The 6-chloro-3-iodo variant (CAS 1260672-72-7) exhibits a narrower reactivity gap due to the lower oxidative addition rate of C–Cl bonds, which can compromise chemoselectivity under standard Pd(0) conditions .

Sequential cross-coupling Chemoselectivity Palladium catalysis

Superior Suzuki–Miyaura Coupling Efficiency of C6-Br vs. C3-I in Direct Halogen Comparison Studies

A direct head-to-head study comparing chloro, bromo, and iodopyrazoles in the Suzuki–Miyaura reaction demonstrated that bromo and chloro derivatives were consistently superior to iodopyrazoles due to a significantly reduced propensity for undesired dehalogenation side reactions [1]. This finding has direct implications for the 6-bromo-3-iodo substitution pattern: the C6-Br serves as the more reliable Suzuki coupling partner (higher yield, fewer byproducts) while the C3-I can be reserved for Sonogashira or other transformations where iodide reactivity is advantageous. In contrast, the 6-chloro-3-iodo analog suffers from the lower intrinsic reactivity of the C–Cl bond in Suzuki coupling, often requiring harsher conditions or specialized ligand systems .

Suzuki–Miyaura coupling Dehalogenation Cross-coupling yield

Regioisomeric Positioning of Bromine at C6 vs. C7 or C4 Dictates Exit Vector Geometry in Kinase Inhibitor Design

The pyrazolo[4,3-c]pyridine scaffold has been explicitly claimed in patent literature as a core for mutant-selective EGFR inhibitors (including T790M mutants), with substitution at the C6 position identified as critical for modulating kinase selectivity [1]. The 6-Br-3-I regioisomer projects elaborated substituents along a trajectory that is geometrically distinct from the 7-Br-3-I (CAS 1357946-27-0) and 4-Br-3-I (CAS 1357946-69-0) regioisomers. In the c-Met inhibitor series built on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the C6 substitution pattern was essential for achieving >50-fold selectivity over other tyrosine kinases, with the most potent compound (8c) showing a c-Met IC₅₀ of 68 nM [2]. While these studies used more elaborated analogs rather than the dihalogenated building block itself, the positional dependence of biological activity establishes that the C6-substitution geometry is non-interchangeable with C4 or C7 isomers for kinase inhibitor programs.

Kinase inhibitor Exit vector Regioisomer EGFR

Physicochemical Differentiation: LogP and PSA Comparison Against Mono-Halogenated and Alternative Dihalogenated Analogs

The target compound exhibits a predicted LogP of 2.33 (XLogP = 2.2) and a topological polar surface area of 41.6 Ų, placing it within favorable lead-like chemical space for CNS-penetrant and orally bioavailable scaffolds . In comparison, the mono-iodo analog 3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1363381-14-9, MW 245.02) has a lower LogP but also a single reactive handle, limiting its utility for sequential SAR exploration [1]. The 6-chloro-3-iodo analog (MW 279.47) has a lower molecular weight and altered electronic properties due to the more electronegative chlorine substituent, which affects both the reactivity of the halogen and the electronic character of the elaborated products . For fragment-based drug discovery (FBDD) applications, the heavier molecular weight of the Br/I combination (323.92 Da) provides a higher starting mass for fragment growing while maintaining a fragment-appropriate property profile (MW < 350, LogP < 2.5, PSA < 50 Ų) .

LogP Polar surface area Physicochemical profiling Lead-likeness

Commercial Availability and Purity Benchmarking: Sigma-Aldrich AldrichCPR vs. Niche Suppliers

6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is stocked as part of the Sigma-Aldrich AldrichCPR collection (Catalog BLN00063), a curated set of unique chemical building blocks provided specifically to early discovery researchers . Fluorochem offers the compound (Product Code F471852) at 96% purity with inventory across multiple pack sizes (100 mg to 5 g) and distribution hubs in the UK, Europe, and China . In contrast, the 6-chloro-3-iodo analog (CAS 1260672-72-7) shows longer lead times (8–12 weeks at some suppliers) and more limited inventory . The 7-bromo-3-iodo regioisomer (CAS 1357946-27-0) and 4-bromo-3-iodo regioisomer (CAS 1357946-69-0) are also available through AldrichCPR, but the 6-Br-3-I isomer benefits from broader multi-vendor sourcing (Sigma-Aldrich, Fluorochem, ChemScene, Amerigo Scientific) and competitive pricing across the 100 mg–1 g range [1].

Commercial availability Purity Procurement AldrichCPR

Documented Use as a Key Intermediate in Mutant-Selective EGFR Inhibitor Patent Families

The pyrazolo[4,3-c]pyridine scaffold bearing bromine at C6 and iodine at C3 appears as a synthetic intermediate in patent families directed toward mutant-selective EGFR inhibitors, including compounds targeting the T790M resistance mutation [1]. In WO2014210354 (azaindazole compounds as inhibitors of T790M-containing EGFR mutants), the substructure CC(C)[n](c1cc(Br)ncc11)nc1I—corresponding to an N-isopropyl derivative of the target compound—is explicitly disclosed as a synthetic intermediate [2]. This contrasts with the 7-bromo and 4-bromo regioisomers, which appear less frequently in EGFR-targeted patent literature. The C6 substitution pattern aligns with the binding mode requirements of known pyrazolo[4,3-c]pyridine-based EGFR inhibitors, where the C6 vector projects toward solvent-accessible regions of the kinase, while C3-derived substituents engage the hinge-binding region [3].

EGFR T790M Mutant-selective inhibitor Patent intermediate Non-small cell lung cancer

Optimal Application Scenarios for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Based on Quantitative Differentiation Evidence


Sequential Chemoselective Library Synthesis: Sonogashira-then-Suzuki Diversification

The 10²–10³ fold rate advantage of C3-I over C6-Br in Pd(0) oxidative addition enables a predictable two-step diversification protocol: Sonogashira coupling at the C3 iodo position (Pd(PPh₃)₂Cl₂, CuI, alkyne, rt to 60 °C) followed by Suzuki–Miyaura coupling at the C6 bromo position (Pd(PPh₃)₄, arylboronic acid, aq. Na₂CO₃, 80 °C). This sequential strategy is validated by the findings of Jedinák et al. (J. Org. Chem. 2017), which established that bromo-substituted pyrazoles undergo Suzuki coupling with reduced dehalogenation compared to iodo analogs, making the C6-Br the preferred second-step coupling partner [1]. This approach is ideal for generating 20–200 compound libraries with two independent diversity points for kinase inhibitor SAR exploration .

Fragment-Based Drug Discovery: Halogen-Enriched Fragment for Kinase Hinge Binding

With MW of 323.92 Da, LogP of 2.33, and PSA of 41.6 Ų, the compound meets fragment-likeness criteria (MW < 350, LogP < 2.5, PSA < 50) while providing two synthetic growth vectors . The pyrazolo[4,3-c]pyridine core mimics the purine scaffold of ATP and can form hinge-region hydrogen bonds with kinase active sites. The C3-iodo position allows for rapid exploration of hinge-binding substituents via Sonogashira or Ullmann-type couplings, while the C6-bromo position enables subsequent vector elaboration toward solvent-exposed or selectivity pocket regions [2]. This dual-handle fragment approach is particularly suited for FBDD campaigns targeting kinases with well-characterized co-crystal structures (e.g., CDK2, c-Met, EGFR).

Mutant-Selective EGFR Inhibitor Lead Optimization Starting from C6-Br-3-I Scaffold

The documented use of N-alkylated 6-bromo-3-iodo-pyrazolo[4,3-c]pyridine derivatives as intermediates in EGFR T790M inhibitor patents (WO2014210354, US20220133734A1) provides a validated entry point for programs targeting drug-resistant non-small cell lung cancer [3]. The C6 position, when elaborated, projects toward solvent-accessible regions of the EGFR kinase domain, while C3-derived substituents can be tuned for hinge binding and mutant selectivity [4]. This scenario is most appropriate for medicinal chemistry teams that need a building block with demonstrated patent precedent in their target indication, reducing the risk of investing synthetic effort in an unvalidated regioisomer.

Multi-Kinase Selectivity Profiling via Divergent C6 and C3 Elaboration

The >50-fold kinase selectivity achieved by C6-substituted pyrazolo[4,3-c]pyridine derivatives in the c-Met inhibitor series (lead compound 8c: c-Met IC₅₀ = 68 nM) exemplifies the potential of this scaffold for achieving target selectivity through differential substitution at the C6 and C3 positions [5]. By independently varying the C3 and C6 substituents, research teams can generate matched molecular pairs to deconvolute the contribution of each vector to kinase panel selectivity. This application scenario is most valuable for early-stage programs where broad kinome selectivity profiling is required to identify a compound's selectivity fingerprint before committing to a single target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.